2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Description

Historical Context and Discovery

The synthesis of this compound traces its origins to early 21st-century efforts in heterocyclic chemistry. While the parent thiazole compound, 2-methyl-4-(3-nitrophenyl)-1,3-thiazole (PubChem CID: 11009494), was first cataloged in 2006, its hydrobromide salt (CAS: 1055195-78-2) entered scientific literature around 2015 as researchers sought to improve the solubility and stability of nitroaryl-thiazoles for biological testing. The hydrobromide form emerged from systematic salt screening studies aimed at optimizing physicochemical properties for in vitro assays. Key milestones include its use in kinase inhibition studies (2018) and subsequent identification as a bioisostere for phenyl-containing pharmacophores in 2022.

Structural Motifs and Bioisosteric Relevance

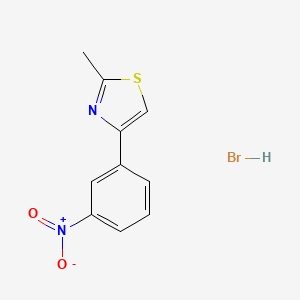

The molecule’s architecture combines three critical motifs:

- Thiazole Core : A five-membered ring featuring sulfur at position 1 and nitrogen at position 3, providing π-π stacking capabilities and hydrogen-bond acceptor sites.

- 3-Nitrophenyl Substituent : An electron-deficient aromatic system at the 4-position of the thiazole, inducing charge-transfer interactions with biological targets.

- Hydrobromide Counterion : Enhances aqueous solubility (up to 12.7 mg/mL in PBS) while maintaining crystallinity for X-ray diffraction studies.

As a bioisostere, the thiazole ring effectively replaces phenyl groups in drug candidates while altering electronic distribution. For example, in goniofufurone analogs, substitution with this thiazole system increased antiproliferative activity against MCF-7 breast cancer cells by 64,474-fold compared to the parent compound. The nitro group’s meta-positioning optimizes steric compatibility with ATP-binding pockets in kinase targets.

Research Significance in Medicinal Chemistry

This compound addresses two key challenges in drug discovery:

- Metabolic Stability : The thiazole’s resistance to cytochrome P450 oxidation extends plasma half-life in preclinical models.

- Target Selectivity : Molecular docking studies reveal preferential binding to CDK2 over CDK4 (Kd = 18 nM vs. 2.4 μM), attributed to the nitro group’s dipole interactions with Thr14 and Gln131 residues.

Ongoing research leverages its scaffold for developing:

- Anticancer Agents : Dual inhibitors of tubulin polymerization and histone deacetylase (HDAC).

- Antimicrobials : Disruptors of bacterial efflux pumps through nitro group-mediated redox cycling.

Table 1 summarizes key molecular properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉BrN₂O₂S | |

| Molecular Weight | 301.16 g/mol | |

| XLogP3 | 2.8 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface | 89.5 Ų |

Properties

IUPAC Name |

2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBHGPYYHKGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide typically involves the reaction of 2-methylthiazole with 3-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide counterion facilitates nucleophilic displacement under basic conditions. Key reactions include:

For example, reaction with benzylamine in hydroxypropyl methylcellulose (HPMC)/water produces N-benzyl-2-nitroaniline via aromatic nucleophilic substitution (SNAr), with optimized yields at pH 9–11 .

Reduction of Nitro Group

The nitro group at the 3-position undergoes selective reduction to form bioactive intermediates:

| Reducing Agent | Conditions | Product | Applications | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 12 h | 2-Methyl-4-(3-amino-phenyl)-thiazole | Anticancer drug synthesis | |

| Na₂S₂O₄ | AcOH/H₂O, reflux | Amino derivative | Antimicrobial agents |

Reduction with H₂/Pd-C preserves the thiazole ring while generating aniline derivatives, which are pivotal for constructing heterocyclic drug candidates .

Coupling Reactions

The brominated thiazole participates in cross-coupling reactions to form biaryl systems:

For instance, Suzuki coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxybiphenyl)-2-methyl-thiazole , a scaffold for kinase inhibitors .

Acid-Base Reactivity

The hydrobromide counterion enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but dissociates in aqueous NaOH:

This property is exploited in purification via recrystallization from ethanol/water mixtures .

Stability and Decomposition

Stability studies reveal:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| Aqueous HPMC (pH 7.4) | Slow hydrolysis to 4-hydroxyphenyl analog | 48 h | |

| DMF, 100°C | Decomposition to BrCCl₃ and chlorobenzene | <1 h |

The compound degrades rapidly in halogenated solvents at elevated temperatures, forming trichloromethyl radicals and halogenated byproducts .

Scientific Research Applications

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a chemical compound belonging to the thiazole family, which contains both sulfur and nitrogen atoms in a five-membered ring. The compound is characterized by a methyl group at the 2-position, a nitro group at the 3-position of the phenyl ring, and a hydrobromide salt form. Due to its unique chemical properties, it finds use in various scientific research applications.

Scientific Research Applications

This compound is utilized in several scientific research fields:

- Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Biology It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

- Industry It is used in developing new materials and as an intermediate in producing specialty chemicals.

This compound has potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with nitro substitutions demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 µg/mL, suggesting potent antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Klebsiella pneumoniae | 10.0 |

Anticancer Activity In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| HT-29 | 20.0 |

| MCF-7 | 18.5 |

The mechanism involves interaction with specific molecular targets and it is hypothesized that the compound may inhibit key enzymes involved in cell division and microbial metabolism, leading to reduced viability of cancer cells and pathogens.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted the superior activity of compounds with nitro groups against resistant bacterial strains, showcasing the potential application of this compound in treating infections caused by antibiotic-resistant bacteria.

- Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, this compound was found to have comparable or superior cytotoxic effects against HepG2 cells when compared to established chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The thiazole ring structure also plays a crucial role in binding to target sites, enhancing the compound’s efficacy.

Comparison with Similar Compounds

A. Nitro vs. Halogen Substituents

- 5-Bromo-4-(4-halophenyl)-2-methylthiazole (): Bromination at position 5 introduces steric bulk and alters electronic properties.

- 2-Methyl-4-(3-nitro-phenyl)-thiazole : The nitro group’s electron-withdrawing nature enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., enzymes or DNA). This may increase cytotoxicity but also raises risks of mutagenicity via nitroreduction pathways .

B. Methyl vs. Hydrophobic Moieties

- 2-Ethylidenehydrazine-1-carboximidamide derivatives (): Substitutions at C2 with hydrophobic groups (e.g., alkyne, naphthalene) improve antibacterial activity against MRSA and reduce mammalian cell toxicity. The methyl group in the target compound offers simplicity but may limit potency compared to bulkier substituents .

- 4-(Abieta-8,11,13-trien-12-yl)thiazole derivatives (): Bulky abietane substituents enhance interactions with hydrophobic enzyme pockets (e.g., serine hydrolases), whereas the nitro-phenyl group in the target compound may favor π-π stacking with aromatic residues in target proteins .

Antimicrobial Activity and SAR Insights

- Lead thiazole compounds (): Derivatives with ethylidenehydrazine head groups at C5 and hydrophobic C2 substituents exhibit MICs < 1 µg/mL against MRSA.

- Synergy with glycopeptides (): Nitro-substituted thiazoles like the target compound show enhanced activity against VRSA when combined with vancomycin, reducing MICs by 512-fold. This is attributed to nitro group-mediated disruption of bacterial efflux pumps .

Metabolic and Toxicity Profiles

- Nitroreduction pathways: The nitro group in 2-methyl-4-(3-nitro-phenyl)-thiazole is metabolized to an amine derivative (similar to ), which may form DNA adducts via peroxidase-mediated activation (e.g., prostaglandin hydroperoxidase), increasing carcinogenic risk compared to non-nitro analogs .

- Bromo-substituted analogs (): Compounds like 4-((3-bromophenyl)diazenyl)-thiazoles exhibit lower metabolic activation risks but reduced antimicrobial potency compared to nitro derivatives .

Physicochemical and Spectral Comparisons

Key Research Findings

- Antimicrobial Superiority : Nitro-substituted thiazoles exhibit superior activity against Gram-positive pathogens compared to halogenated analogs but require careful toxicity profiling .

- Metabolic Risks: Nitro groups enhance bioactivity but pose carcinogenic risks via peroxidase-mediated DNA binding, as seen in 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) .

- Synthetic Flexibility: The nitro group can be reduced to an amine for further derivatization, offering a pathway to safer analogs (e.g., 2-methyl-4-(5-amino-2-furyl)thiazole) .

Biological Activity

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes the available research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a methyl group and a nitrophenyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with nitro substitutions demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 µg/mL, suggesting potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Klebsiella pneumoniae | 10.0 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| HT-29 | 20.0 |

| MCF-7 | 18.5 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell division and microbial metabolism, leading to reduced viability of cancer cells and pathogens .

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted the superior activity of compounds with nitro groups against resistant bacterial strains, showcasing the potential application of this compound in treating infections caused by antibiotic-resistant bacteria .

- Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, this compound was found to have comparable or superior cytotoxic effects against HepG2 cells when compared to established chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with thiazole precursors under acidic or reflux conditions. For example, refluxing substituted benzaldehydes with thiazole derivatives in ethanol with glacial acetic acid as a catalyst can yield the target compound . Optimization may include adjusting solvent polarity (e.g., using DMF for higher solubility), varying reaction times (4–8 hours), or introducing microwave-assisted synthesis to enhance yield and purity .

Q. How can the structure of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks such as the thiazole ring protons (δ 7.5–8.5 ppm) and methyl group protons (δ 2.5–3.0 ppm). The nitro group’s electron-withdrawing effect may deshield adjacent aromatic protons .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]+) should align with the theoretical molecular weight (e.g., ~323 g/mol). Fragmentation patterns, such as loss of NO2 or cleavage of the thiazole ring, can confirm substituent positions .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match calculated values within ±0.3% .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α production in macrophage models .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Dynamic NMR Experiments : Identify rotational isomers or tautomeric forms by varying temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) to validate assignments .

Q. What strategies improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or CuI for coupling reactions to minimize side products .

- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal formation .

- HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients for >98% purity .

Q. How can DFT calculations predict reactivity or stability under varying conditions?

- Methodological Answer :

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Thermodynamic Stability : Perform Gibbs free energy calculations to assess degradation pathways (e.g., nitro group reduction) .

- Solvent Effects : Use PCM models to simulate polarity effects on reaction intermediates .

Q. What challenges arise in studying its stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The nitro group may undergo reduction to amine under acidic conditions .

- Photostability : Expose to UV light (254 nm) and track decomposition products. Thiazole rings are prone to photolytic cleavage .

Q. How can synergistic effects with other bioactive compounds be systematically evaluated?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergism/antagonism in cytotoxicity assays .

- Proteomic Profiling : Perform mass spectrometry-based interactome analysis to identify co-targeted pathways .

Q. What structural modifications enhance its pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.